Chlorotris(triphenylphosphine)rhodium(I)

Catalog No.
S587682
CAS No.
14694-95-2
M.F
C54H45ClP3Rh-
M. Wt
925.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotris(triphenylphosphine)rhodium(I)

CAS Number

14694-95-2

Product Name

Chlorotris(triphenylphosphine)rhodium(I)

IUPAC Name

rhodium;triphenylphosphane;chloride

Molecular Formula

C54H45ClP3Rh-

Molecular Weight

925.2 g/mol

InChI

InChI=1S/3C18H15P.ClH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1

InChI Key

QBERHIJABFXGRZ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]

Synonyms

Chlorotris(triphenylphosphine)rhodium; Chlorotris(triphenylphosphine)rhodium(I); NSC 124140; Rhodium tris(triphenylphosphine) chloride; Tris(triphenylphosphine)chlororhodium; Tris(triphenylphosphine)chlororhodium(I); Tris(triphenylphosphine)rhodium(I

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh]

Homogeneous Catalysis

Chlorotris(triphenylphosphine)rhodium(I), also known as Wilkinson's catalyst, is a widely used homogeneous catalyst in organic chemistry. Wikipedia: Wilkinson's catalyst: A homogeneous catalyst is one that exists in the same phase (usually liquid) as the reactants. Wilkinson's catalyst is particularly effective for the hydrogenation of alkenes and alkynes. Sigma-Aldrich: Tris(triphenylphosphine)rhodium(I) chloride: Hydrogenation is a chemical reaction that involves the addition of hydrogen atoms to a molecule.

In the presence of Wilkinson's catalyst and hydrogen gas, alkenes and alkynes are converted into their corresponding alkanes. The specific mechanism of this reaction is complex and involves several steps, but it is believed to involve the coordination of the alkene or alkyne to the rhodium center in the catalyst. Royal Society of Chemistry: Hydrogenation

Research Applications

Wilkinson's catalyst is a valuable tool for synthetic organic chemists due to its:

  • Selectivity: It can selectively hydrogenate alkenes and alkynes in the presence of other functional groups.
  • Activity: It is a highly active catalyst, meaning that it can promote the reaction at relatively low temperatures and pressures.
  • Stability: It is relatively stable under a variety of reaction conditions.

These properties have made Wilkinson's catalyst a popular choice for a wide range of research applications, including:

  • Synthesis of fine chemicals and pharmaceuticals: Many fine chemicals and pharmaceuticals contain alkene or alkyne functional groups. Wilkinson's catalyst can be used to selectively hydrogenate these groups to produce the desired products.
  • Development of new catalysts: Wilkinson's catalyst has served as a model system for the development of new and improved homogeneous catalysts. By studying the structure and reactivity of Wilkinson's catalyst, researchers have been able to develop new catalysts with improved activity, selectivity, and stability.

Chlorotris(triphenylphosphine)rhodium(I) is a red-brown solid with the chemical formula [RhCl(PPh₃)₃], where PPh₃ represents triphenylphosphine. This compound exhibits a slightly distorted square planar geometry and is characterized by its ability to coordinate with various substrates due to its coordinatively unsaturated nature . It is soluble in non-polar solvents like benzene and more polar solvents like tetrahydrofuran .

  • Substrate coordination: The reactant molecule binds to the Rh center, displacing one of the chloride ligands.
  • Activation: The coordinated substrate undergoes a transformation through a series of steps involving oxidative addition, insertion, and reductive elimination. The triphenylphosphine ligands participate in these processes by facilitating electron transfer and stabilizing the intermediates.
  • Product release: The final product desorbs from the Rh center, regenerating the catalyst.

Wilkinson's catalyst is primarily recognized for its role in hydrogenation reactions. It facilitates the addition of hydrogen to alkenes, converting them into alkanes. The mechanism involves oxidative addition of hydrogen to the rhodium center followed by reductive elimination to form the saturated product . Other notable reactions include:

  • Carbonylation: Chlorotris(triphenylphosphine)rhodium(I) reacts with carbon monoxide to yield bis(triphenylphosphine)rhodium carbonyl chloride.
  • Decarbonylation: It can also facilitate the decarbonylation of aldehydes to produce alkenes and other products .

While chlorotris(triphenylphosphine)rhodium(I) is primarily studied for its catalytic properties, its biological activity has been less explored. Some studies suggest potential interactions with biological molecules, but comprehensive evaluations of its toxicity or pharmacological effects remain limited. Its high reactivity may pose challenges in biological systems .

The synthesis of chlorotris(triphenylphosphine)rhodium(I) typically involves the reaction of rhodium(III) chloride hydrate with an excess of triphenylphosphine in refluxing ethanol. This process not only forms the desired complex but also reduces rhodium from its +3 oxidation state to +1 . The general reaction can be summarized as follows:

RhCl33H2O+4PPh3RhCl PPh3)3+2HCl+2H2O\text{RhCl}_3\cdot 3\text{H}_2\text{O}+4\text{PPh}_3\rightarrow \text{RhCl PPh}_3)_3+2\text{HCl}+2\text{H}_2\text{O}

Chlorotris(triphenylphosphine)rhodium(I) is widely used in organic chemistry for:

  • Catalysis: It serves as a catalyst in hydrogenation reactions, particularly for converting alkenes into alkanes.
  • Synthesis of Fine Chemicals: The compound is utilized in the synthesis of various polycyclic compounds through carbon–carbon bond formation reactions .
  • Research: It is often employed in studies focused on reaction mechanisms and catalytic processes involving transition metals.

Studies on chlorotris(triphenylphosphine)rhodium(I) have explored its interactions with different ligands and substrates. These investigations have provided insights into the ligand influence on catalytic efficiency and selectivity during hydrogenation and other transformations. For instance, variations in ligand types can significantly affect the reactivity and stability of the rhodium complex .

Chlorotris(triphenylphosphine)rhodium(I) shares similarities with several other metal complexes but exhibits unique characteristics that distinguish it:

Compound NameMetalNotable Features
Chloropentakis(triphenylphosphine)rhodium(II)RhodiumHigher oxidation state; different reactivity profile
Iridium(III) chloride with triphenylphosphineIridiumMore stable; less reactive compared to rhodium complex
Cobalt(II) acetylacetonateCobaltDifferent metal; used in distinct catalytic processes

Chlorotris(triphenylphosphine)rhodium(I) stands out due to its effectiveness as a catalyst for hydrogenation reactions, which is less common among similar compounds.

UNII

0FV534BKEV

GHS Hazard Statements

Aggregated GHS information provided by 124 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (66.94%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H413 (97.58%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14694-95-2

Wikipedia

Wilkinson's catalyst

General Manufacturing Information

Rhodium, chlorotris(triphenylphosphine)-, (SP-4-2)-: ACTIVE

Dates

Modify: 2023-08-15

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